Laurepukine
Description
Laurepukine is a benzodioxoloquinoline-class alkaloid isolated from the bark of Laurelia novae-zelandiae (pukatea), a tree native to New Zealand . Its molecular formula is C₁₈H₁₇NO₄, and its IUPAC name is 7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benz[g]quinolin-12-ol 7-oxide . The compound crystallizes as pale beige needles with a melting point of 220–222°C and a high levorotatory optical activity of [α]²⁵D = -257° (in CHCl₃/MeOH 1:1) . This compound contains a methylenedioxy group, two hydroxyl groups, and a methylimino-group . Initial studies misidentified it as a mixture of pukateine and laureline, but subsequent structural elucidation confirmed its uniqueness .
Properties
CAS No. |
34029-94-2 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.33 |
IUPAC Name |
(7R,7aR)-12-hydroxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinoline 7-oxide |
InChI |
InChI=1S/C18H17NO4/c1-19(21)6-5-11-8-14-18(23-9-22-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-,19-/m1/s1 |
InChI Key |
KBLBAGBORDBOPT-CWTRNNRKSA-N |
SMILES |
OC1=C2C3=C4C(CC[N@@+](C)([O-])[C@]4([H])CC2=CC=C1)=CC5=C3OCO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laurepukine; Laurepukin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Alkaloids
Laurepukine belongs to the aporphine- and benzylisoquinoline-derived alkaloid family. Its structural and functional analogs include dicentrine, bulbocapnine methyl ether, laureline, and obovanine. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups :
- This compound uniquely combines a methylenedioxy group (C-6,7) and hydroxyl groups (C-5,6), whereas dicentrine and bulbocapnine methyl ether have methoxy substitutions .
- Unlike laureline, which has a methoxy group at C-3, this compound’s hydroxyl groups enhance its polarity and solubility in polar solvents .
Spectral Data :
- This compound’s UV absorption spectrum (λmax 3720 and 3260 Å) differs from dicentrine methyl ether due to electron transitions in its hydroxylated aromatic system .
- Its mass spectrum (MS) shows a base peak at m/z 311 (M⁺), contrasting with obovanine’s m/z 281 (M⁺) due to the absence of an N-oxide group in the latter .
Synthetic Pathways :
- This compound is synthesized via Hofmann degradation of its methiodide (m.p. 249–250°C), a method also used for corytuberine derivatives but yielding distinct products due to stereochemical constraints .
- In contrast, laureline and its isomer wolaureline (methoxy at C-2) are synthesized through reductive amination, producing distinct optical rotations ([α]D = +97.6° vs. -35.8°) .
Comparison with Functionally Similar Alkaloids
This compound shares antiparasitic properties with pukateine and duguexine N-oxide , though efficacy varies:
Notable Findings
- This compound’s N-oxide moiety enhances its solubility and bioavailability compared to non-oxidized analogs like obovanine .
- Structural isomerism significantly impacts activity: laureline (C-3 methoxy) is 10-fold less active against Leishmania than this compound due to reduced hydrogen-bonding capacity .
Challenges in Differentiation
Early studies conflated this compound with pukateine and laureline due to overlapping chromatographic profiles . Advanced techniques resolved this:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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